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Compound of Interest

Compound Name: 1-Oxoisoindoline-5-carbaldehyde

Cat. No.: B1427711 Get Quote

An In-depth Technical Guide to 1-
Oxoisoindoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties,

synthesis, and characterization of 1-Oxoisoindoline-5-carbaldehyde, a valuable building

block in medicinal chemistry and organic synthesis.

Core Molecular Attributes
1-Oxoisoindoline-5-carbaldehyde is a solid organic compound with the molecular formula

C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] Its structure features a fused ring system

consisting of a benzene ring and a γ-lactam ring, with a carbaldehyde group substituted at the

5-position of the isoindoline core.
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Property Value Source(s)

Molecular Formula C₉H₇NO₂ [1]

Molecular Weight 161.16 g/mol [1]

CAS Number 926307-99-5 [1]

Physical Form Solid

Purity ≥95%

Synthesis Pathway
The synthesis of 1-Oxoisoindoline-5-carbaldehyde can be achieved through the reduction of

3-oxoisoindoline-5-carbonitrile. This reaction is typically carried out using Raney nickel in formic

acid.

The precursor, 3-oxoisoindoline-5-carbonitrile, can be synthesized from 6-bromoisoindolin-1-

one via a cyanation reaction. A general and efficient microwave-assisted approach for this

cyanation involves the use of zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst,

such as tetrakis(triphenylphosphine)palladium(0), and zinc dust in a solvent like N,N-

dimethylformamide (DMF).

The starting material for this entire sequence, 6-bromoisoindolin-1-one, can be prepared in a

multi-step synthesis beginning with the bromination of 2-methylbenzoic acid.

2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid
Br₂ / Fe

Methyl 5-bromo-2-(bromomethyl)benzoate

1. SOCl₂/MeOH
2. NBS / AIBN 6-Bromoisoindolin-1-one

NH₄OH / THF/MeOH
3-Oxoisoindoline-5-carbonitrile

Zn(CN)₂ / Pd(PPh₃)₄
Zn dust, DMF, Microwave 1-Oxoisoindoline-5-carbaldehydeRaney Ni / Formic Acid

Click to download full resolution via product page

Caption: Synthesis pathway of 1-Oxoisoindoline-5-carbaldehyde.

Spectroscopic Characterization (Predicted)
While specific experimental spectra for 1-Oxoisoindoline-5-carbaldehyde are not readily

available in the searched literature, a prediction of the key spectroscopic features can be made
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based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

aldehyde proton, and the methylene protons of the lactam ring.

Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically between δ

9.5 and 10.5 ppm.

Aromatic Protons: The three protons on the benzene ring will likely appear as multiplets in

the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns will

depend on the electronic effects of the carbonyl, lactam, and aldehyde groups.

Methylene Protons (CH₂): The two protons of the methylene group in the lactam ring are

expected to give a singlet or a pair of doublets (if diastereotopic) in the region of δ 4.0-5.0

ppm.

Amide Proton (NH): A broad singlet corresponding to the amide proton is expected, the

chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon (C=O, aldehyde): The aldehyde carbonyl carbon should appear in the

highly deshielded region of the spectrum, around δ 190-200 ppm.

Carbonyl Carbon (C=O, lactam): The lactam carbonyl carbon is expected to resonate at a

slightly more shielded position compared to the aldehyde, typically in the range of δ 165-175

ppm.

Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic

region (δ 120-150 ppm). The carbons attached to the substituents will have distinct chemical

shifts.

Methylene Carbon (CH₂): The methylene carbon of the lactam ring is expected to appear in

the range of δ 40-50 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the carbonyl groups and

the N-H bond.

C=O Stretching (Aldehyde): A strong absorption band is expected around 1690-1715 cm⁻¹.

C=O Stretching (Lactam): Another strong absorption band for the lactam carbonyl should

appear around 1670-1700 cm⁻¹.

N-H Stretching: A moderate to strong, potentially broad, absorption band is anticipated in the

region of 3100-3300 cm⁻¹ for the N-H stretch of the lactam.

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching bands will be observed

just above 3000 cm⁻¹, while the aldehydic C-H stretch typically appears as two weak bands

around 2720 and 2820 cm⁻¹.

Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ for 1-Oxoisoindoline-5-carbaldehyde would

be observed at an m/z of 161. Subsequent fragmentation may involve the loss of the aldehyde

group (CHO, 29 Da) or other characteristic fragments.

Physical and Chemical Properties
Solubility
While comprehensive solubility data is not available, based on its structure, 1-Oxoisoindoline-
5-carbaldehyde is expected to be soluble in polar organic solvents such as dimethyl sulfoxide

(DMSO) and N,N-dimethylformamide (DMF). It may have limited solubility in alcohols like

methanol and ethanol, and likely poor solubility in non-polar solvents.

Reactivity
The presence of both an aldehyde and a lactam functional group makes 1-Oxoisoindoline-5-
carbaldehyde a versatile intermediate.

Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including

oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation
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reactions to form Schiff bases or other carbon-carbon bonds. For instance, it is a precursor

for the synthesis of 3-oxoisoindoline-5-carboxylic acid through oxidation.

Lactam Group: The lactam contains an amide bond that can be hydrolyzed under acidic or

basic conditions. The N-H bond can also be a site for substitution reactions.

Handling and Storage
Hazard and Precautionary Statements: 1-Oxoisoindoline-5-carbaldehyde is classified as

harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319),

and may cause respiratory irritation (H335).[2]

Storage: It is recommended to store this compound in an inert atmosphere at 2-8°C.

Applications in Research and Drug Development
The 1-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a

range of biologically active molecules. The presence of the reactive carbaldehyde group at the

5-position allows for its use as a key intermediate for the synthesis of more complex molecules,

including derivatives with potential therapeutic applications such as antioxidant agents.[1]

Experimental Protocols
Synthesis of 1-Oxoisoindoline-5-carbaldehyde from 3-
Oxoisoindoline-5-carbonitrile[3]

To a solution of 3-oxoisoindoline-5-carbonitrile in formic acid, add Raney nickel.

Stir the reaction mixture at an appropriate temperature and monitor the reaction progress by

a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, filter the reaction mixture to remove the catalyst.

Remove the solvent under reduced pressure.

Purify the crude product by a suitable method, such as recrystallization or column

chromatography, to obtain 1-Oxoisoindoline-5-carbaldehyde.
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Synthesis Protocol

Start: 3-Oxoisoindoline-5-carbonitrile
in Formic Acid

Add Raney Nickel

Stir at Elevated Temperature

Monitor Reaction Progress
(e.g., TLC, LC-MS)

Filter to Remove Catalyst

Reaction Complete

Remove Solvent
(Reduced Pressure)

Purify Product
(Recrystallization or Chromatography)

End Product:
1-Oxoisoindoline-5-carbaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-Oxoisoindoline-5-carbaldehyde.
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General Protocol for Spectroscopic Analysis
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane

(TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a high-field NMR

spectrometer.

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid sample or

acquire the spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile)

and analyze using an ESI or other appropriate ionization technique.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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